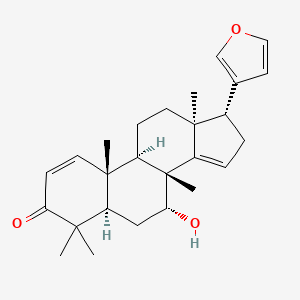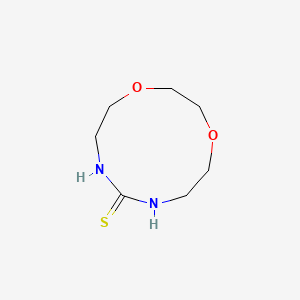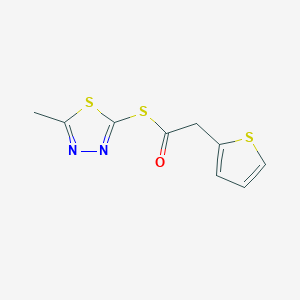
2-Acetamido-3,5-dibromo-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-3,5-dibromo-N-phenylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of acetamido and dibromo substituents on a phenylbenzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-3,5-dibromo-N-phenylbenzamide typically involves the bromination of a precursor compound followed by acetamidation. One common method involves the bromination of N-phenylbenzamide using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-3,5-dibromo-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The compound can be reduced to remove bromine atoms or to modify the acetamido group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminated derivatives, while oxidation can produce compounds with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-3,5-dibromo-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as flame retardants or UV stabilizers.
Wirkmechanismus
The mechanism of action of 2-Acetamido-3,5-dibromo-N-phenylbenzamide involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-3,5-dichloro-N-phenylbenzamide: Similar structure but with chlorine atoms instead of bromine.
2-Acetamido-3,5-difluoro-N-phenylbenzamide: Similar structure but with fluorine atoms instead of bromine.
2-Acetamido-3,5-diiodo-N-phenylbenzamide: Similar structure but with iodine atoms instead of bromine.
Uniqueness
2-Acetamido-3,5-dibromo-N-phenylbenzamide is unique due to the presence of bromine atoms, which can impart distinct chemical and biological properties compared to its chloro, fluoro, and iodo analogs. Bromine atoms are larger and more polarizable, which can enhance interactions with biological targets and influence the compound’s reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
78993-24-5 |
|---|---|
Molekularformel |
C15H12Br2N2O2 |
Molekulargewicht |
412.08 g/mol |
IUPAC-Name |
2-acetamido-3,5-dibromo-N-phenylbenzamide |
InChI |
InChI=1S/C15H12Br2N2O2/c1-9(20)18-14-12(7-10(16)8-13(14)17)15(21)19-11-5-3-2-4-6-11/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI-Schlüssel |
MZEWLJURQFQSKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=C(C=C1Br)Br)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,5-Ditert-butyl-4-[[4-[(2,5-ditert-butyl-4-hydroxyphenyl)methyl]piperazin-1-yl]methyl]phenol](/img/structure/B14432621.png)

![2-Propanol, 1-amino-3-[butyl(phenylmethyl)amino]-](/img/structure/B14432632.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)





![1-Bromobicyclo[2.1.1]hexane](/img/structure/B14432675.png)

